4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride
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Overview
Description
4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride: is a chemical compound with the molecular formula C16H19Cl2NO and a molecular weight of 312.23. This compound is known for its unique properties and has been widely used in scientific experiments.
Preparation Methods
The synthesis of 4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride involves several steps. The synthetic route typically starts with the preparation of the naphthyl ether derivative, followed by the introduction of the piperidinylmethyl group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride can be compared with other similar compounds, such as:
4-Chloro-1-naphthyl 3-piperidinylmethyl ether: The non-hydrochloride form of the compound.
1-Naphthyl 3-piperidinylmethyl ether hydrochloride: A similar compound without the chloro substituent.
4-Chloro-1-naphthyl 3-morpholinylmethyl ether hydrochloride: A compound with a morpholine group instead of a piperidine group.
These comparisons highlight the unique properties and potential advantages of this compound in various applications.
Properties
IUPAC Name |
3-[(4-chloronaphthalen-1-yl)oxymethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c17-15-7-8-16(14-6-2-1-5-13(14)15)19-11-12-4-3-9-18-10-12;/h1-2,5-8,12,18H,3-4,9-11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBGCJDNRDDMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C3=CC=CC=C32)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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